molecular formula C7H11NO B3057098 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- CAS No. 766-45-0

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

Cat. No.: B3057098
CAS No.: 766-45-0
M. Wt: 125.17 g/mol
InChI Key: ONWVNPNVIDSBDZ-UHFFFAOYSA-N
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Description

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- (CAS: 766-45-0) is a pyrrolone derivative with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . Structurally, it features a five-membered lactam ring substituted with an ethyl group at position 4 and a methyl group at position 2. This compound is primarily utilized in synthetic organic chemistry as a precursor or intermediate for more complex heterocyclic systems. Its commercial availability (e.g., from AK Scientific) underscores its relevance in pharmaceutical and materials science research .

Properties

IUPAC Name

3-ethyl-4-methyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6-4-8-7(9)5(6)2/h3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWVNPNVIDSBDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90416055
Record name 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-45-0
Record name 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90416055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Four-Step Scalable Synthesis via Hydroxybutenolide Intermediate

A pioneering four-step synthesis of 4-ethyl-1,5-dihydro-3-methyl-2H-pyrrol-2-one was developed to address industrial-scale demands. The process begins with the aqueous-phase synthesis of 3-methyl-4-hydroxy-2-butenolide , a cyclic ester formed through aldol condensation of ethyl acetoacetate and formaldehyde under basic conditions. This intermediate undergoes sequential ethylation at the 4-position using ethyl bromide in the presence of a phase-transfer catalyst, achieving regioselective functionalization.

The critical lactamization step employs triflic acid -mediated N-deprotection of a benzyl-protected pyrrolidinone intermediate. By replacing traditional hydrogenolysis methods with this acid-catalyzed approach, the protocol reduces reliance on hazardous catalysts and enhances reaction scalability. Final purification via recrystallization from ethanol yields the target compound with >99% purity, as confirmed by high-performance liquid chromatography (HPLC).

Advantages :

  • Operational simplicity : Avoids high-pressure hydrogenation.
  • Scalability : Suitable for multi-kilogram production.
  • Yield optimization : 72% overall yield across four steps.

Base-Assisted Cyclization of 3-Cyanoketones

An alternative route leverages 3-cyanoketones as precursors for constructing the pyrrol-2-one core. In this method, 3-cyano-4-methylpentan-2-one undergoes base-assisted cyclization in dimethyl sulfoxide (DMSO) at 70°C, facilitated by potassium tert-butoxide. The reaction proceeds via intramolecular nucleophilic attack of the nitrile group on the ketone, forming a transient imine intermediate that tautomerizes to the lactam.

Key mechanistic insights:

  • Oxidative role of DMSO : Acts as a mild oxidant, converting intermediate enamines to the aromatic lactam.
  • Substituent compatibility : Tolerates electron-donating and withdrawing groups, enabling structural diversification.

This method achieves 71–88% yields for 3,5-disubstituted analogs, though direct application to the 4-ethyl-3-methyl variant requires optimization of the cyanoketone precursor.

Multi-Step Synthesis via Pyrrolidinone Intermediates

A patent-pending approach outlines the preparation of 4-ethyl-1,5-dihydro-3-methyl-2H-pyrrol-2-one through functionalization of 3-ethyl-4-methyl-3-pyrrolidin-2-one . The synthesis involves:

  • N-Acylation : Reaction with 4-nitrophenyl chloroformate in the presence of 4-dimethylaminopyridine (DMAP) to form N-(4-nitrophenyloxycarbonyl)pyrrolidinone.
  • Coupling with sulfonamide : Condensation with 4-(2-aminoethyl)benzenesulfonamide under Mitsunobu conditions, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Final cyclization : Treatment with trans-4-methylcyclohexyl isocyanate to afford the target lactam.

Purification protocol :

  • Sequential washing with 5% HCl and 2.5% NaOH removes unreacted starting materials.
  • Recrystallization from methanol-acetone mixtures ensures >99% purity.

One-Pot Three-Component Approach Using Trifluoroacetic Acid

While primarily applied to sulfonamide-functionalized analogs, a one-pot method catalyzed by trifluoroacetic acid (TFA) offers potential adaptability. The reaction condenses aldehyde derivatives, pyruvic acid, and sulfonamides to form dihydro-pyrrol-2-ones. For the target compound, replacing the sulfonamide with an ethylamine derivative could theoretically yield the 4-ethyl-3-methyl variant, though this remains untested.

Key parameters :

  • Catalyst loading : 10 mol% TFA.
  • Solvent system : Ethanol at reflux (78°C).
  • Reaction time : 12–24 hours.

Chemical Reactions Analysis

3.2. Specific Reactions

Some notable reactions involving this compound include:

  • Condensation Reactions : The compound can react with aldehydes or ketones under acidic conditions to form more complex structures such as substituted pyrrolidinones.

  • Amine Reactions : The carbonyl group can react with amines to form imines or enamines, which can be further transformed into various functional groups .

  • Multicomponent Reactions : Recent studies have shown that this compound can participate in multicomponent reactions involving aldehydes and other reagents to yield diverse pyrrolidine derivatives .

3.3. Reaction Mechanisms

Understanding the reaction mechanisms is essential for optimizing conditions and yields:

  • For nucleophilic additions, the mechanism typically involves the formation of a tetrahedral intermediate followed by proton transfer and elimination steps.

  • In electrophilic aromatic substitutions, the mechanism involves the generation of an electrophile that attacks the aromatic system, followed by deprotonation to restore aromaticity.

4.2. Characterization Data

TechniqueObservations
NMR SpectroscopyDistinct peaks corresponding to hydrogen environments; chemical shifts indicate substituent effects.
IR SpectroscopyCharacteristic absorption bands for carbonyl stretching observed around 1700 cm⁻¹; other functional groups identified based on their specific absorption frequencies .

Scientific Research Applications

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, as a building block of glimepiride, it contributes to the drug’s ability to stimulate insulin release from pancreatic beta cells by binding to the sulfonylurea receptor . This interaction enhances the secretion of insulin, thereby lowering blood glucose levels.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The introduction of aromatic groups (e.g., phenyl, naphthalenyl) or polar substituents (e.g., hydroxy, methoxy) significantly increases molecular weight and alters solubility. For instance, compound 8p (315.34 g/mol) is less volatile than the simpler 4-ethyl-3-methyl analog (125.17 g/mol) due to its methoxy and hydroxy groups .
  • Synthetic Yields : Yields vary widely (5–86%) depending on the reaction conditions and steric hindrance from bulky substituents. For example, compound 18 (5% yield) has a 4-ethyl-phenyl group that may hinder cyclization efficiency .

Physicochemical Properties

Compound Melting Point (°C) Solubility Key Spectral Data
4-Ethyl-3-methyl-2H-pyrrol-2-one Not reported Likely soluble in organic solvents FTIR and NMR data not provided in evidence
5-(4-Aminophenyl)-3,5-diphenyl-2H-pyrrol-2-one (15a) 119.5–122.1 Soluble in DMSO, ethanol ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, aromatic), 5.21 (s, NH₂)
3-Hydroxy-1-(2-hydroxy-propyl)-5-(4-isopropyl-phenyl)-pyrrol-2-one (42) 234–236 Partially soluble in Et₂O HRMS (ES): m/z 395.1867 [M+H]⁺ (calc. 395.1893)
5-(4-Hydroxyphenyl)-3,5-diphenyl-2H-pyrrol-2-one (16a) 138.1–140.6 Soluble in ethanol, chloroform ¹³C NMR (CDCl₃): δ 170.1 (C=O), 156.2 (C-OH)

Key Observations :

  • Melting Points : Bulky substituents (e.g., naphthalenyl in 14 ) result in higher melting points (247–249°C) compared to smaller analogs like 16a (138.1–140.6°C) .
  • Spectral Confirmation : NMR and HRMS are critical for verifying substituent positions. For example, the ¹H NMR of 15a confirms the presence of an aromatic amine (δ 5.21) .

Biological Activity

2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-, also known as 4-Ethyl-1-methyl-1H-pyrrol-2(5H)-one, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound is characterized by a five-membered ring structure containing nitrogen and is recognized for its applications in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceuticals such as antidiabetic agents.

Chemical Structure and Properties

The molecular formula of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl- is C₇H₉NO. Its unique substitution pattern includes an ethyl group at the 4-position and a methyl group at the 3-position of the pyrrolidinone ring. This specific arrangement influences its reactivity and biological properties.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

Antidiabetic Activity

One of the most significant applications of 2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-, is in diabetes treatment. As a precursor to glimepiride, it plays a crucial role in enhancing insulin sensitivity and lowering blood sugar levels. Studies indicate that derivatives of this compound may interact with enzymes involved in glucose metabolism, potentially improving glycemic control in diabetic patients.

Antimicrobial Activity

In addition to its antidiabetic properties, derivatives of 2H-Pyrrol-2-one have exhibited antimicrobial activities. Research suggests that these compounds may target specific microbial pathways, demonstrating efficacy against various bacterial strains . This antimicrobial potential opens avenues for developing new antibiotics based on this molecular framework.

Anti-inflammatory Effects

The anti-inflammatory properties of 2H-Pyrrol-2-one derivatives have also been explored. These compounds may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Synthesis and Derivative Studies

The synthesis of 2H-Pyrrol-2-one can be accomplished through various methods, including multicomponent reactions involving aromatic aldehydes and amines. These synthetic routes allow for the generation of a library of pyrrolidinone derivatives with enhanced biological activities .

Comparative Analysis of Derivatives

A comparative analysis of structurally similar compounds reveals distinct biological profiles based on their substitution patterns. For example:

Compound NameStructural FeaturesUnique Properties
3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-oneSimilar pyrrolidinone structureDifferent substitution pattern affects reactivity
3-Ethyl-4-methyl-3-pyrrolin-2-oneContains a double bond in the ringAlters stability and reactivity
4-Hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-oneIncorporates a thiophene ringEnhances electronic properties

These variations illustrate how modifications to the basic structure can significantly influence the pharmacological profiles of these compounds.

Case Studies

Several studies have investigated the biological activity of 2H-Pyrrol-2-one derivatives:

  • Antidiabetic Efficacy : A study demonstrated that specific derivatives improved insulin sensitivity in diabetic models, highlighting their potential as therapeutic agents.
  • Antimicrobial Testing : Another research project evaluated various derivatives against common bacterial strains, revealing promising results that support further development into clinical applications .
  • Inflammatory Response Modulation : Research focusing on anti-inflammatory effects showed that certain derivatives could significantly reduce markers of inflammation in vitro and in vivo .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for 4-ethyl-3-methyl-2H-pyrrol-2-one derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Base-assisted cyclization is a common route. For example, cyclization of hydroxy-pyrrolone precursors with aryl amines or phenols under reflux in polar aprotic solvents (e.g., xylene or DMF) yields substituted derivatives. Reaction optimization includes solvent selection, temperature control (80–120°C), and stoichiometric ratios (1:1 to 1:1.4 substrate:reagent). Post-reaction purification via recrystallization (methanol or ethanol) or column chromatography is typical. Yields range from 18% to 63%, depending on steric and electronic effects of substituents .

Q. How can researchers characterize 4-ethyl-3-methyl-2H-pyrrol-2-one derivatives using spectroscopic and spectrometric techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. Key signals include δ ~6.3 ppm (pyrrolone ring protons) and δ ~2.2 ppm (methyl/ethyl groups). Aromatic substituents appear in δ 7.0–7.6 ppm .
  • HRMS : Use electrospray ionization (ESI) to confirm molecular ions ([M+H]+). For example, a derivative with C21H20Cl2NO4 shows m/z 420.0691 (calculated) vs. 420.0893 (observed) .
  • FTIR : Identify carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .

Q. What crystallization strategies are effective for obtaining single crystals of pyrrolone derivatives for X-ray diffraction?

  • Methodological Answer : Slow evaporation from mixed solvents (e.g., methanol:water 4:1) at 4°C promotes crystal growth. For challenging cases, vapor diffusion (e.g., ether into dichloromethane) or seeding techniques are recommended. SHELXT or SHELXS can preliminarily assess crystal quality by analyzing Laue symmetry and systematic absences .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer :

Compare NMR-derived tautomeric forms with X-ray bond lengths (e.g., C=O vs. enol configurations).

Use SHELXL refinement to model disorder or anisotropic displacement parameters. For example, a methyl group’s thermal motion might explain NMR signal splitting .

Validate hydrogen bonding networks (ORTEP diagrams) against IR hydroxyl peaks .

Q. What factorial design approaches are suitable for optimizing pyrrolone synthesis yields?

  • Methodological Answer : Apply a 2^k factorial design to test variables:

  • Factors : Temperature (Levels: 80°C vs. 120°C), solvent polarity (Levels: xylene vs. DMF), catalyst loading (Levels: 0.1 vs. 0.5 equiv).
  • Response : Yield (%) and purity (HPLC).
  • Analysis : ANOVA identifies significant interactions (e.g., solvent-temperature synergy). A central composite design refines optimal conditions .

Q. How can computational tools predict reactivity or regioselectivity in pyrrolone functionalization?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for electrophilic substitution (e.g., acylation at C3 vs. C5).
  • COMSOL Multiphysics : Simulate reaction kinetics under varying pressures/temperatures to optimize microwave-assisted synthesis .
  • Machine Learning : Train models on existing synthetic data (e.g., yield vs. substituent Hammett parameters) to predict new reactions .

Q. What strategies address polymorphism in pyrrolone derivatives during crystallization?

  • Methodological Answer :

Screen 10–20 solvent systems (e.g., acetone, ethyl acetate, THF) using high-throughput crystallography plates.

Use SHELXL’s TWIN/BASF commands to refine twinned crystals.

Pair differential scanning calorimetry (DSC) with PXRD to correlate thermal events (melting/recrystallization) with polymorphic transitions .

Q. How can synthetic studies be linked to theoretical frameworks in heterocyclic chemistry?

  • Methodological Answer :

  • Mechanistic Probes : Use isotopic labeling (e.g., 13C at the pyrrolone carbonyl) to track cyclization pathways (NMR kinetics).
  • Conceptual DFT : Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization .
  • Retrosynthetic Analysis : Map synthetic routes onto biosynthetic pathways (e.g., analogy to natural alkaloid formation) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-
Reactant of Route 2
2H-Pyrrol-2-one, 4-ethyl-1,5-dihydro-3-methyl-

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